molecular formula C13H15NO3 B1405084 1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-methoxyethanone CAS No. 1904468-47-8

1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-methoxyethanone

Cat. No.: B1405084
CAS No.: 1904468-47-8
M. Wt: 233.26 g/mol
InChI Key: HLIQRNRIEMCAPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-methoxyethanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an acetyl group at the 5-position of the indole ring and a methoxyethanone group at the 2-position.

Scientific Research Applications

1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-methoxyethanone has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives may serve as lead compounds for the development of new drugs targeting specific diseases.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its reactivity and versatility make it suitable for various applications.

Preparation Methods

The synthesis of 1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-methoxyethanone can be achieved through various synthetic routes. One common method involves the reaction of 5-acetylindole with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high efficiency and yield. The use of continuous flow reactors and automated systems can further enhance the production process.

Chemical Reactions Analysis

1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-methoxyethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or amines.

    Substitution: The methoxy group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like thiols or amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with sodium borohydride may produce an alcohol.

Mechanism of Action

The mechanism of action of 1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-methoxyethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-methoxyethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. These differences can be exploited in various applications, making the compound valuable in research and industry.

Properties

IUPAC Name

1-(5-acetyl-2,3-dihydroindol-1-yl)-2-methoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-9(15)10-3-4-12-11(7-10)5-6-14(12)13(16)8-17-2/h3-4,7H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIQRNRIEMCAPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-methoxyethanone
Reactant of Route 2
Reactant of Route 2
1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-methoxyethanone
Reactant of Route 3
Reactant of Route 3
1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-methoxyethanone
Reactant of Route 4
Reactant of Route 4
1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-methoxyethanone
Reactant of Route 5
Reactant of Route 5
1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-methoxyethanone
Reactant of Route 6
Reactant of Route 6
1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-methoxyethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.